![molecular formula C10H16O4 B14587981 Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate CAS No. 61402-55-9](/img/structure/B14587981.png)
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its cyclopentyl ring structure with an acetyloxy group and a methyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate typically involves the esterification of [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
[(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid+methanolacid catalystMethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide, are used in transesterification reactions.
Major Products
Hydrolysis: [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid and methanol.
Reduction: [(1S,2S)-2-(hydroxy)cyclopentyl]methanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate involves its hydrolysis to release the active [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid. This hydrolysis can occur enzymatically in biological systems. The released acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl [(1R,2R)-2-(acetyloxy)cyclopentyl]acetate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate: An ester with a different alkyl group, which may have different physical and chemical properties.
Methyl [(1S,2S)-2-(hydroxy)cyclopentyl]acetate: A related compound with a hydroxyl group instead of an acetyloxy group.
Uniqueness
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl ring structure and ester functionality make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61402-55-9 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-[(1S,2S)-2-acetyloxycyclopentyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-4-8(9)6-10(12)13-2/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
KKZFYLYPUICPTC-IUCAKERBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC[C@H]1CC(=O)OC |
Canonical SMILES |
CC(=O)OC1CCCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


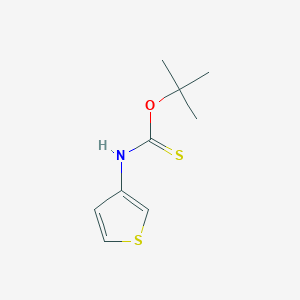
![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
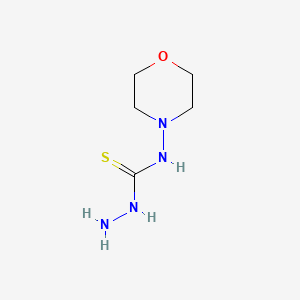
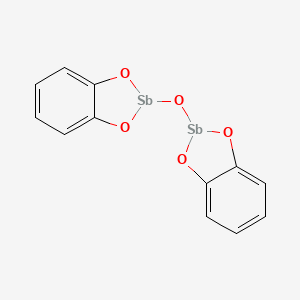
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)

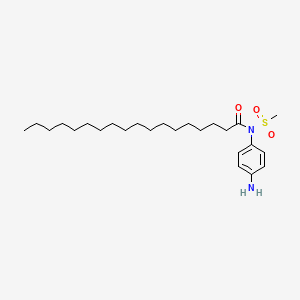

![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
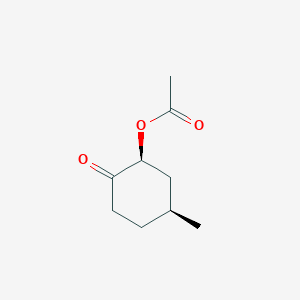

![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
